molecular formula C12H15FN2O5 B2749192 tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate CAS No. 1802924-13-5

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

Cat. No.: B2749192
CAS No.: 1802924-13-5
M. Wt: 286.259
InChI Key: KPUXYKMAEDAWET-UHFFFAOYSA-N
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Description

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is a chemical compound with the molecular formula C12H15FN2O5 and a molecular weight of 286.26 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group attached to a fluorinated, methoxylated, and nitrated phenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-fluoro-2-methoxy-5-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the fluorine atom enhances its binding affinity and specificity towards the target enzymes .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-fluoro-2-methoxyphenyl)carbamate
  • tert-Butyl (4-fluoro-2-nitrophenyl)carbamate
  • tert-Butyl (4-methoxy-5-nitrophenyl)carbamate

Uniqueness

tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the methoxy and nitro groups provide additional sites for chemical modification and interaction with biological targets .

Properties

IUPAC Name

tert-butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O5/c1-12(2,3)20-11(16)14-8-6-9(15(17)18)7(13)5-10(8)19-4/h5-6H,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUXYKMAEDAWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1OC)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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